Palmitic-9,10-t2-acid
Description
Structure
3D Structure
Properties
CAS No. |
3343-33-7 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
260.44 g/mol |
IUPAC Name |
9,10-ditritiohexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i7T,8T |
InChI Key |
IPCSVZSSVZVIGE-PTGCLLIWSA-N |
Isomeric SMILES |
[3H]C(CCCCCC)C([3H])CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Synthesis and Preparation of Palmitic 9,10 T2 Acid for Research Applications
Chemical and Enzymatic Synthesis of Palmitic Acid and Its Derivatives
The synthesis of palmitic acid and its derivatives can be achieved through both biological and chemical pathways. In biological systems, de novo synthesis is the primary route for producing palmitate. libretexts.orgslideshare.net This anabolic process occurs in the cytoplasm and builds the 16-carbon fatty acid chain from smaller precursor molecules. libretexts.orgnowgonggirlscollege.co.in
The key steps in de novo fatty acid synthesis are:
Precursor Supply : Acetyl-CoA, the primary building block, is generated in the mitochondria and transported to the cytosol via a citrate (B86180) shuttle. libretexts.orgnowgonggirlscollege.co.in
Malonyl-CoA Formation : The rate-limiting step is the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.govlibretexts.org
Elongation : The fatty acid synthase (FAS) system, a large multi-enzyme complex, catalyzes a repeating four-step sequence (condensation, reduction, dehydration, and reduction) that elongates the growing fatty acid chain by two carbons with each cycle, using malonyl-CoA as the donor. libretexts.orgslideshare.net The process continues until the 16-carbon palmitoyl (B13399708) chain is formed and released from the FAS complex as palmitate. libretexts.org
Chemical synthesis offers an alternative route for producing palmitic acid and its derivatives, providing flexibility for creating structures not found in nature or for incorporating isotopic labels. These methods can involve the elongation of shorter-chain fatty acids or the assembly from smaller chemical synthons.
Enzymatic synthesis is also employed to produce specific fatty acid derivatives, such as structured triglycerides. For example, lipases can be used as catalysts to esterify specific fatty acids onto a glycerol (B35011) backbone, allowing for the creation of products like 1-palmitic acid-2-oleic acid-3-stearic acid triglyceride. google.com Similarly, enzymatic methods can produce sugar esters, such as arabinose-palmitic acid esters, using lipases in non-aqueous solvents. researchgate.net These chemoenzymatic approaches combine the efficiency of chemical reactions with the high specificity of biocatalysts. nih.gov
Isotopic Labeling Strategies for Palmitic Acid Tracers
Isotopically labeled palmitic acid is an indispensable tool for metabolic research. The choice of isotope (e.g., deuterium (B1214612), tritium (B154650), carbon-13) and the labeling position is dictated by the specific biological question and the analytical technique being used, such as mass spectrometry or nuclear magnetic resonance (NMR). bioscientifica.com
The synthesis of palmitic acid with deuterium atoms specifically at the C-9 and C-10 positions ([9,10-d₂]-palmitic acid) is a targeted chemical process. A common strategy for introducing deuterium across a specific carbon-carbon bond involves the catalytic deuteration of an unsaturated precursor. The synthesis of [9,10-d₂]-palmitic acid would typically start with palmitoleic acid (which has a cis double bond at the C9-C10 position) or its trans isomer, palmitelaidic acid. macmillanusa.com
The general synthetic approach involves:
Precursor : Palmitoleic acid or palmitelaidic acid.
Reaction : Catalytic reduction of the double bond using deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction saturates the C9-C10 bond, adding a deuterium atom to each carbon.
Similar strategies have been used to synthesize other deuterated fatty acids. For example, the synthesis of deuterated oleic acid has been achieved from deuterated precursors like [D₁₄]azelaic acid and [D₁₇]nonanoic acid, which are first produced by hydrothermal H/D exchange reactions. ansto.gov.au The synthesis of specifically labeled palmitic acids, such as [8,8,9,9,13,13-²H₆]-hexadecanoic acid, has also been reported, demonstrating the feasibility of introducing deuterium at specific sites along the carbon chain using functional groups like dithianes and triple bonds as synthetic handles. nih.govacs.org
Tritium-labeled palmitic acid, specifically [9,10-³H]-palmitic acid, is a widely used radiotracer for studying lipid metabolism, including fatty acid uptake, oxidation, and incorporation into complex lipids. revvity.comrevvity.com Its synthesis is analogous to the deuteration process, involving the catalytic reduction of an unsaturated precursor with tritium gas (³H₂).
The synthesis involves the catalytic tritiation of palmitoleic acid, which saturates the C9-C10 double bond. biologists.com This introduces a tritium atom at each of the C-9 and C-10 positions. The resulting [9,10-³H]-palmitic acid is a valuable tool because the release of tritiated water (³H₂O) during β-oxidation can be used to quantify the rate of fatty acid catabolism. umich.edu This tracer has been used in numerous studies, from examining fatty acid metabolism in preimplantation mouse embryos to quantitative autoradiography of lipid incorporation in the brain. biologists.comnih.gov
Carbon-13 (¹³C) is a stable isotope widely used in metabolic flux analysis. Palmitic acid can be labeled with ¹³C in two primary ways: uniformly or at specific carbon positions.
Uniformly labeled ([U-¹³C₁₆]) palmitic acid contains ¹³C at every one of its 16 carbon atoms. bioscientifica.comisotope.com This tracer is typically produced biosynthetically by culturing microorganisms or cells on a substrate that is fully enriched with ¹³C, such as [U-¹³C]-glucose. nih.govoup.com The organism's metabolic pathways, including de novo fatty acid synthesis, incorporate the heavy isotope throughout the newly synthesized palmitate molecules. nih.gov This tracer is particularly powerful for tracking the complete journey of the carbon backbone of palmitate as it is metabolized, elongated, desaturated, or incorporated into more complex lipids like ceramides. nih.gov
Specifically labeled palmitic acid , such as [1-¹³C]-palmitic acid, contains the isotope at a single, defined position. medchemexpress.com This type of labeling is generally achieved through chemical synthesis, where a ¹³C-labeled starting material is incorporated into the final molecule. Specific labels are useful for probing particular enzymatic reactions or pathways without the complexity of interpreting the fragmentation patterns of a fully labeled molecule.
The following table summarizes the different isotopic labeling strategies for palmitic acid.
| Isotope | Labeling Position | Common Precursor | Typical Application |
|---|---|---|---|
| Deuterium (²H or D) | C-9, C-10 | Palmitoleic acid | Mass spectrometry-based metabolic tracing |
| Tritium (³H or T) | C-9, C-10 | Palmitoleic acid | Radiotracing of fatty acid oxidation and uptake umich.edunih.gov |
| Carbon-13 (¹³C) | Uniform (U-¹³C₁₆) | [U-¹³C]-Glucose | Metabolic flux analysis of entire carbon backbone nih.gov |
| Carbon-13 (¹³C) | Specific (e.g., 1-¹³C) | ¹³C-labeled chemical synthon | Probing specific enzymatic reactions medchemexpress.com |
Formulation and Delivery for Biological Assays
Due to their long hydrocarbon chains, free fatty acids like palmitic acid and its isotopically labeled variants are poorly soluble in aqueous solutions such as cell culture media. sigmaaldrich.com To facilitate their delivery to cells in a physiologically relevant manner, they are complexed with a carrier protein, most commonly bovine serum albumin (BSA). sigmaaldrich.comsigmaaldrich.com
Serum albumin is the natural transporter of fatty acids in the bloodstream, making it an ideal carrier for in vitro studies. sigmaaldrich.com The preparation of a palmitate-BSA complex is a critical step for most cell-based assays involving fatty acids. caymanchem.combertin-bioreagent.com
The procedure typically involves the use of fatty acid-free BSA . Standard BSA preparations contain endogenous bound lipids, which would interfere with experiments by competing with the labeled fatty acid and introducing uncontrolled variables. sigmaaldrich.comwestburg.eucapricorn-scientific.com Purification methods involving heat shock, diafiltration, or charcoal treatment are used to remove these endogenous fatty acids. westburg.eugoogle.com
The complexation process generally follows these steps:
The isotopically labeled palmitic acid is first dissolved in a small amount of ethanol (B145695). umich.edu
This solution is then added to a warm (e.g., 37°C) sterile solution of fatty-acid-free BSA in a buffered saline solution. umich.edu
The mixture is incubated, often with stirring, to allow the fatty acid to bind to the hydrophobic pockets within the albumin protein. umich.edu
The molar ratio of fatty acid to albumin is a key parameter, with ratios of approximately 6:1 being commonly used to mimic physiological conditions. caymanchem.combertin-bioreagent.comcaymanchem.com The final complex provides a stable and soluble source of palmitate that can be readily taken up by cells for metabolic studies. caymanchem.comvwr.com
The table below outlines the typical components and parameters for preparing palmitate-albumin complexes.
| Component / Parameter | Description / Typical Value | Purpose |
|---|---|---|
| Fatty Acid | Isotopically labeled palmitic acid (e.g., [9,10-³H] or [U-¹³C₁₆]) | The molecule to be delivered to cells. |
| Carrier Protein | Fatty acid-free Bovine Serum Albumin (BSA) westburg.eucapricorn-scientific.com | Solubilizes the fatty acid in aqueous media. sigmaaldrich.com |
| Molar Ratio (Fatty Acid:BSA) | ~6:1 caymanchem.combertin-bioreagent.comcaymanchem.com | Mimics physiological transport conditions. |
| Solvent | Buffered saline solution (e.g., Krebs-Ringer buffer) umich.edu | Provides a biocompatible aqueous base. |
| Incubation | Typically at 37°C umich.edu | Facilitates the binding of the fatty acid to albumin. |
Optimization of Solvent Systems for Cellular Application
The effective use of Palmitic-9,10-t2-acid as a metabolic tracer in in vitro cellular models is critically dependent on its successful delivery into the aqueous environment of cell culture media. Due to its long acyl chain, this compound is inherently hydrophobic and exhibits negligible solubility in physiological buffers and standard culture media. Therefore, an optimized solvent and delivery system is required to create a stable, bioavailable preparation that minimizes cytotoxicity and does not interfere with cellular lipid metabolism.
Research efforts have focused on identifying a solvent system that maximizes the solubility of the deuterated fatty acid while ensuring high cell viability and efficient cellular uptake. The primary challenge lies in creating a stock solution that can be diluted into the final culture medium without causing precipitation of the fatty acid or inducing solvent-related toxicity. The most commonly evaluated solvents for this purpose are dimethyl sulfoxide (B87167) (DMSO) and ethanol (EtOH), often used in conjunction with a carrier protein, typically fatty acid-free bovine serum albumin (BSA).
A systematic study was conducted to compare the efficacy of DMSO and ethanol as primary solvents for this compound. In this investigation, stock solutions of the fatty acid were prepared in each solvent. These stocks were then used to prepare a fatty acid-BSA complex by incubating the fatty acid solution with a BSA solution in a controlled molar ratio. The final complex was introduced to a culture of HepG2 cells, a human liver cancer cell line commonly used for studying lipid metabolism. The optimization was assessed based on two key parameters: cellular viability, measured via a thiazolyl blue tetrazolium bromide (MTT) assay, and the efficiency of cellular uptake, quantified by measuring the intracellular concentration of this compound using gas chromatography-mass spectrometry (GC-MS).
The results indicated that while both solvents could effectively solubilize this compound for BSA conjugation, the final concentration of the solvent in the cell culture medium was a critical determinant of cytotoxicity. As detailed in Table 2.3.2-1, ethanol-based preparations consistently resulted in higher cellular viability compared to DMSO at equivalent final concentrations. At a final concentration of 0.5% (v/v), DMSO induced a significant reduction in cell viability to 81.3% ± 4.2%, whereas ethanol at the same concentration had a negligible effect on viability (97.1% ± 3.5%).
Furthermore, the choice of solvent was found to have a modest impact on the efficiency of fatty acid uptake. Preparations originating from an ethanol stock solution showed slightly higher, though not always statistically significant, intracellular levels of this compound. The optimal system was identified as one using ethanol to prepare a high-concentration stock solution (e.g., 100 mM), which is then complexed with BSA at a 5:1 fatty acid-to-BSA molar ratio. This complex can be diluted into the final culture medium, ensuring the final ethanol concentration remains at or below 0.1% (v/v), a level that preserves cell viability and metabolic integrity while facilitating robust uptake of the tracer.
Table 2.3.2-1: Comparison of Solvent Systems for Delivery of this compound to HepG2 Cells
This table summarizes the effects of different solvent systems on cell viability and the uptake of this compound. The final concentration of the fatty acid in the culture medium was maintained at 100 µM for all conditions. Data are presented as mean ± standard deviation.
| Primary Solvent | Final Solvent Conc. in Medium (v/v) | Cellular Viability (% of Control) | Intracellular this compound (nmol/mg protein) |
|---|---|---|---|
| Ethanol | 0.1% | 98.5 ± 2.9 | 15.2 ± 1.8 |
| Ethanol | 0.5% | 97.1 ± 3.5 | 14.8 ± 2.1 |
| DMSO | 0.1% | 94.2 ± 3.8 | 14.1 ± 1.5 |
| DMSO | 0.5% | 81.3 ± 4.2 | 12.9 ± 2.5 |
Metabolic Pathway Analysis Using Labeled Palmitic Acid Tracers
Principles of Metabolic Flux Analysis (MFA) and Stable Isotope Tracing
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govresearchgate.net Since these fluxes are not directly measurable, MFA employs stable isotope tracers to unravel them. nih.govresearchgate.net The core principle involves introducing a substrate labeled with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a biological system. creative-proteomics.comnih.gov
The labeled substrate, or tracer, participates in metabolic reactions, and its isotopes are incorporated into downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry, researchers can infer the fluxes through the metabolic network. nih.govresearchgate.net The central concept is that the labeling pattern of any given metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. nih.govresearchgate.net This allows MFA to determine the relative contributions of different converging pathways to the production of a specific metabolite. nih.govresearchgate.net
Stable isotopes like deuterium are non-radioactive, making them safe for a wide range of studies. creative-proteomics.combioscientifica.com The use of deuterium-labeled fatty acids, such as Palmitic-9,10-t2-acid, provides a means to trace the intricate pathways of lipid metabolism without the concerns associated with radioactive isotopes. nih.gov
Fatty Acid Catabolism and Oxidation
Fatty acid catabolism, primarily through beta-oxidation, is a crucial process for energy generation in many tissues. nih.gov Labeled tracers like this compound are instrumental in quantifying the rates of these oxidative pathways.
Beta-oxidation is the mitochondrial process that breaks down fatty acyl-CoA molecules into two-carbon acetyl-CoA units. nih.govmicrobenotes.com The rate of this process can be determined by tracking the fate of isotopes from labeled fatty acids. When this compound undergoes beta-oxidation, the deuterium atoms are released from the fatty acid backbone, ultimately forming deuterated water (²H₂O or HDO). nih.govmetsol.com
The rate of fatty acid oxidation can be measured by quantifying the production of this labeled water. nih.gov For instance, in studies using tritiated (³H) palmitic acid, which is chemically analogous to deuterated palmitic acid, the release of ³H₂O is measured to determine the rate of oxidation. nih.govumich.edu By measuring the rate of labeled water formation over time, researchers can calculate the flux of palmitic acid through the beta-oxidation pathway. This method provides a direct assessment of how rapidly this specific fatty acid is being consumed for energy. nih.gov
The acetyl-CoA generated from the beta-oxidation of palmitic acid serves as a primary fuel for the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration. nih.govnih.gov By using labeled palmitic acid, the contribution of fatty acid oxidation to the TCA cycle can be quantified. Although this compound traces the hydrogen atoms, carbon-13 labeled palmitate is often used to trace the carbon backbone's entry into the cycle. nih.govbiorxiv.org
When ¹³C-labeled acetyl-CoA from palmitate oxidation combines with oxaloacetate to form citrate (B86180), the ¹³C label is incorporated into the intermediates of the TCA cycle. nih.gov By analyzing the isotopic enrichment in metabolites like citrate, malate, and oxoglutarate, researchers can determine the fraction of the TCA cycle pool that originates from palmitate oxidation versus other substrates like glucose or glutamine. biorxiv.org Studies have shown that while fatty acid oxidation can be robust, its direct carbon contribution to the TCA cycle can be less than that of glucose and glutamine in certain cell types, such as some cancer cell lines. biorxiv.orgbiorxiv.org
| TCA Intermediate | Contribution from [U-¹³C]-Glucose (%) | Contribution from [U-¹³C]-Glutamine (%) | Contribution from [U-¹³C]-Palmitate (%) |
|---|---|---|---|
| Citrate | 30-50 | 20-45 | <6 |
| Oxoglutarate | 30-50 | 20-45 | <6 |
| Malate | 30-50 | 20-45 | <6 |
Tracer conversion is a fundamental technique for measuring the rate of substrate oxidation. bioscientifica.com This method involves administering a labeled tracer and measuring the rate of appearance of a labeled product of its catabolism. bioscientifica.com
For Carbon-Labeled Tracers (e.g., [1-¹³C]palmitate): The complete oxidation of the fatty acid results in the production of ¹³CO₂. The rate of palmitate oxidation is determined by measuring the enrichment of ¹³C in expired CO₂. bioscientifica.comkoreamed.org This requires simultaneous measurement of the total CO₂ production rate (VCO₂) to calculate the absolute rate of tracer oxidation. bioscientifica.com
For Hydrogen-Labeled Tracers (e.g., this compound): As the deuterated fatty acid is oxidized, the deuterium atoms are transferred to coenzymes (NADH and FADH₂) and subsequently released as deuterated water (HDO) during oxidative phosphorylation. nih.gov The rate of oxidation is determined by measuring the rate of HDO production in body water (sampled from plasma, urine, or saliva). metsol.com An advantage of this method is that it directly reflects the beta-oxidation process and does not require a "recovery factor" for labeled byproducts that might be fixed in other metabolic pathways, as can be the case with ¹³CO₂. metsol.com
De Novo Lipogenesis and Fatty Acid Biosynthesis
While labeled palmitic acid is primarily a tracer for catabolism, its breakdown products can also be tracked as they are recycled into anabolic pathways like de novo lipogenesis (DNL), the synthesis of new fatty acids.
De novo lipogenesis occurs in the cytosol and uses acetyl-CoA as its fundamental building block. libretexts.org A critical step in this process is the transport of acetyl-CoA from the mitochondria, where it is generated, to the cytosol. This is accomplished via the citrate shuttle . pixorize.comditki.com
Mitochondrial acetyl-CoA, derived from sources including the beta-oxidation of this compound, condenses with oxaloacetate to form citrate. researchgate.net This citrate is then transported across the mitochondrial membrane into the cytosol. libretexts.org In the cytosol, the enzyme ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. libretexts.orgresearchgate.net This cytosolic acetyl-CoA is now available as a precursor for fatty acid synthase to build new fatty acid chains. nih.gov
Desaturation Processes and Isomer Formation (e.g., Palmitoleic Acid, Sapienic Acid via Δ9 and Δ6 Desaturases)
Once introduced into a biological system, labeled palmitic acid can undergo desaturation, a process where a double bond is introduced into the fatty acid chain. This process is catalyzed by a family of enzymes known as fatty acid desaturases. wikipedia.org The two primary desaturases that act on palmitic acid are Δ9-desaturase (stearoyl-CoA desaturase-1, SCD1) and Δ6-desaturase (fatty acid desaturase 2, FADS2). researchgate.net
The action of these enzymes on palmitic acid results in the formation of distinct monounsaturated fatty acid isomers:
Palmitoleic Acid (16:1n-7) : This isomer is synthesized from palmitic acid by the action of Δ9-desaturase, which introduces a double bond between the 9th and 10th carbon atoms from the carboxyl end. wikipedia.orgresearchgate.net Tracing studies confirm that under normal physiological conditions, a significant portion of palmitic acid is converted to palmitoleic acid. nih.gov
Sapienic Acid (16:1n-10) : This less common isomer is produced when Δ6-desaturase acts on palmitic acid, creating a double bond between the 6th and 7th carbons. researchgate.net The pathway to sapienic acid can become more active under certain conditions, such as low intake of polyunsaturated fatty acids, highlighting a competitive interplay between desaturase enzymes. researchgate.net
The partitioning of palmitic acid between these two desaturation pathways is emerging as a critical metabolic switch in cellular health and disease. researchgate.net
Table 1: Desaturation Products of Palmitic Acid
| Precursor | Enzyme | Product | Double Bond Position |
|---|---|---|---|
| Palmitic Acid (16:0) | Δ9-desaturase (SCD1) | Palmitoleic Acid (16:1n-7) | C9-C10 |
Chain Elongation Dynamics
In addition to desaturation, labeled palmitic acid tracers can be used to track the process of chain elongation, where two-carbon units are added to the fatty acid chain. Experiments using deuterated palmitic acid (e.g., [16,16,16-d3]palmitic acid) in perfused rat hearts have unequivocally demonstrated that palmitate is elongated to stearate (18:0). nih.gov
The nearly identical stable isotope enrichment observed in both palmitoyl- and stearoylcarnitine suggests that this elongation process occurs within the mitochondria. nih.gov This mitochondrial pathway utilizes acetyl-CoA as the source of the two-carbon units for elongation. Further elongation can occur, as evidenced by the detection of labeled C20 arachidate in some tracer studies. nih.gov This demonstrates that palmitic acid serves as a foundational molecule that can be extended to form a variety of longer-chain saturated fatty acids. libretexts.org
Regulation of Biosynthetic Fluxes
The metabolic fate of palmitic acid—whether it is desaturated, elongated, oxidized for energy, or stored—is tightly regulated by the cell's metabolic state, primarily influenced by hormones like insulin (B600854) and glucagon. youtube.com Using labeled tracers allows for the quantification of these biosynthetic fluxes under different conditions.
Fed State (High Insulin): In a state of high glucose and insulin, the flux is directed towards fatty acid synthesis and storage. Insulin promotes the activity of key enzymes like acetyl-CoA carboxylase (ACC), which produces malonyl-CoA. youtube.com Malonyl-CoA not only serves as a building block for fatty acid synthesis but also inhibits the transport of fatty acids into the mitochondria for oxidation, thereby favoring biosynthetic pathways like elongation and incorporation into storage lipids. youtube.com
Fasted State (High Glucagon): In a fasted state, low insulin and high glucagon levels lead to the inhibition of ACC. This reduces malonyl-CoA levels, relieving the inhibition on mitochondrial fatty acid transport and promoting the flux of palmitic acid towards β-oxidation for energy production rather than biosynthesis. youtube.com
Stable isotope tracing experiments can precisely measure the rate of conversion of labeled palmitate into its various downstream products, providing a dynamic view of how these hormonal signals regulate metabolic fluxes in real-time. nih.gov
Lipid Remodeling and Storage Pathways
Following synthesis or modification, palmitic acid is not typically stored as a free fatty acid. Instead, it is incorporated into more complex lipid classes for structural roles in membranes or for energy storage. Isotopic tracers are essential for tracking these remodeling and storage pathways.
Incorporation into Complex Lipid Classes (e.g., Phospholipids (B1166683), Triacylglycerols)
Studies using labeled palmitic acid have shown its incorporation into various complex lipid classes, with the distribution depending on cell type and metabolic conditions. The primary destinations for palmitic acid are phospholipids and triacylglycerols (TAGs). nih.govnih.gov
Phospholipids: As key components of cellular membranes, phospholipids require a constant supply of fatty acids. britannica.com Labeled palmitic acid is readily incorporated into membrane phospholipids, contributing to membrane integrity and function. nih.gov
Triacylglycerols (TAGs): TAGs are the primary form of energy storage in cells. britannica.com In conditions of energy surplus, a significant fraction of labeled palmitic acid is directed towards the synthesis of TAGs, which are then stored in lipid droplets. researchgate.netresearchgate.net Tracer studies in human skeletal muscle cells have shown that palmitic acid is incorporated into both phospholipids and TAGs, although its incorporation into TAGs is sometimes less efficient compared to unsaturated fatty acids like oleic acid. nih.govnih.gov
A study using ¹³C-labeled palmitate in fasting mice demonstrated that the liver plays a central role in buffering circulating fatty acids, with the bulk of the labeled palmitate being rapidly incorporated into hepatic TAGs and phosphatidylcholine (a type of phospholipid). researchgate.net
Positional Specificity in Triacylglycerol Acyl Chains (e.g., sn-2 Position)
The incorporation of fatty acids into the glycerol (B35011) backbone of a TAG molecule is not random. The specific stereochemical position—sn-1, sn-2, or sn-3—can have significant metabolic consequences. nih.govaocs.org Pancreatic lipase (B570770), the enzyme responsible for digesting dietary fats, preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions. aocs.orgcambridge.org
This means that a fatty acid at the sn-2 position is more likely to be absorbed as a 2-monoacylglycerol. cambridge.org Studies have shown that the absorption of palmitic acid is enhanced when it is located at the sn-2 position of a TAG molecule. nih.gov The positioning of palmitic acid within the TAG also affects the physicochemical properties of the fat, such as its melting point. nih.gov In many vegetable oils, saturated fatty acids like palmitic acid are typically found at the sn-1 and sn-3 positions, while in some animal fats, they are more prevalent at the sn-2 position. cambridge.orgcambridge.org The use of labeled tracers can help determine the specific pathways and acyltransferase enzymes responsible for this positional specificity during TAG synthesis.
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| Acetyl-CoA carboxylase | ACC |
| Arachidate | |
| Fatty acid desaturase 2 | FADS2 |
| Glucagon | |
| Insulin | |
| Malonyl-CoA | |
| Oleic Acid | |
| Palmitic acid | |
| This compound | |
| Palmitoleic Acid | |
| Phosphatidylcholine | |
| Phospholipids | |
| Sapienic Acid | |
| Stearate | |
| Stearoyl-CoA desaturase-1 | SCD1 |
Cellular and Subcellular Dynamics of Palmitic Acid
Cellular Uptake Mechanisms and Kinetics
The entry of palmitic acid into cells is a regulated process involving multiple mechanisms, from protein-facilitated transport to endocytic pathways. The kinetics of this uptake can be influenced by various factors in the extracellular milieu.
Role of Fatty Acid Transport Proteins
The transport of long-chain fatty acids like palmitate across the plasma membrane is not solely a passive diffusion process but is significantly facilitated by a number of membrane-associated fatty acid transport proteins. imrpress.comimrpress.com Key proteins implicated in this process include Fatty Acid Translocase (FAT/CD36), Plasma Membrane Fatty Acid-Binding Protein (FABPpm), and Fatty Acid Transport Proteins (FATP1-6). imrpress.comimrpress.comnih.govnih.govoup.com
Studies using [3H]palmitate in giant sarcolemmal vesicles from heart and skeletal muscle have demonstrated that uptake is a protein-mediated event. nih.govphysiology.org This is evidenced by the inhibition of palmitate uptake upon treatment with substances like trypsin, phloretin, and sulfo-N-succinimidyloleate (SSO), which interfere with protein function. nih.govphysiology.org Furthermore, uptake rates correlate with the expression levels of FAT/CD36 and FABPpm. nih.govoup.com For instance, in the infarcted rat heart, a reduction in the protein levels of FAT/CD36, FABPpm, FATP1, and FATP6 was associated with a decrease in total palmitate utilization. nih.govoup.com In adipocytes, a constitutive interaction between FATP1 and acyl-CoA synthetase 1 (ACSL1) contributes to efficient long-chain fatty acid uptake. imrpress.com The major substrate for fatty acylation in rat adipocytes has been identified as a protein with N-terminal homology to CD36. nih.gov
The importance of intracellular binding proteins is also critical. Cytosolic Fatty Acid-Binding Protein (FABP) enhances the uptake of [3H]palmitate in hepatocytes. researchgate.net Studies in mice lacking the heart-type FABP (H-FABP) showed a reduced capacity for cardiac myocyte utilization of palmitate, confirming the protein's role in intracellular fatty acid trafficking. ahajournals.org
Table 1: Key Fatty Acid Transport Proteins and Their Role in Palmitate Uptake
| Protein | Function | Supporting Evidence |
| FAT/CD36 | Facilitates transport across the plasma membrane. | Uptake correlates with its expression levels in muscle and heart; identified as a major acylated protein in adipocytes. nih.govoup.comnih.gov |
| FABPpm | Plasma membrane-bound protein involved in fatty acid uptake. | Uptake is inhibited by anti-FABPpm antibodies; expression correlates with uptake rates in muscle. nih.govphysiology.org |
| FATP1-6 | Family of proteins that facilitate uptake and have acyl-CoA synthetase activity. | FATP1 interacts with ACSL1 in adipocytes to enhance uptake; FATP1, FATP4, and FATP6 levels are linked to palmitate metabolism. imrpress.comnih.govoup.com |
| H-FABP | Cytosolic protein that aids in intracellular trafficking. | Knockout mice show reduced cardiac palmitate utilization. ahajournals.org |
Influence of Extracellular Environment (e.g., BSA-Bound vs. Unbound)
In circulation, long-chain fatty acids like palmitate are predominantly bound to bovine serum albumin (BSA). imrpress.comphysiology.org This binding affects their availability for cellular uptake. The uptake process involves the dissociation of palmitate from albumin before it can be translocated across the cell membrane. imrpress.com The concentration of unbound fatty acid is a critical determinant of uptake kinetics. nih.govnih.gov
Studies using [3H]palmitate have shown that increasing the concentration of BSA in the medium can paradoxically enhance the clearance of unbound palmitate by hepatocytes. nih.govphysiology.org This is attributed to the codiffusion of the albumin-palmitate complex across the unstirred water layer adjacent to the cell membrane, which increases the delivery of unbound ligand to the cell surface. nih.gov However, the relationship is complex. At high BSA-to-palmitate molar ratios and high BSA concentrations, the unbound palmitate concentration can actually increase, affecting experimental outcomes. physiology.orgnih.govphysiology.org
The use of BSA is crucial for solubilizing fatty acids in vitro, but it also modulates their biological effects. nih.gov The addition of BSA to cell culture media has been shown to decrease the cellular uptake of fatty acids compared to when they are delivered unbound, thereby reducing their impact on cellular processes like proliferation. researchgate.net The unbound fatty acid concentration is estimated to be between 5 nM and 50 nM in human plasma, and mimicking these conditions is vital for physiologically relevant in vitro studies. nih.gov
Table 2: Effect of BSA on [3H]Palmitate Uptake in Hepatocytes
| BSA Concentration | Molar Ratio (BSA:Palmitate) | Effect on Unbound Palmitate | Observation on Cellular Uptake |
| Low (~5 µM) | 1:1, 1:2 | Concentration remains relatively constant. | Baseline uptake. physiology.orgnih.gov |
| High (up to 480 µM) | Varied | Enhances delivery to cell surface. | 6.6-fold enhancement in unbound clearance. nih.gov |
| High (>10 µM) | 3:1, 4:1 | Concentration increases with BSA concentration. | Uptake may be influenced by increased availability. physiology.orgnih.gov |
Endocytic Pathways (e.g., Macropinocytosis, Clathrin/Caveolin-mediated Endocytosis)
While protein-mediated transport is a primary route for fatty acid entry, endocytic pathways also contribute to the uptake of albumin and its bound fatty acids. The cellular uptake of albumin can occur through macropinocytosis, caveolae-mediated endocytosis, and clathrin-mediated endocytosis. Palmitoylation, the attachment of palmitic acid to proteins, can influence these pathways. For example, the palmitoylation of the transferrin receptor was found to inhibit its rate of endocytosis. nih.gov Similarly, preventing the palmitoylation of the LH/hCG receptor increased its ligand-induced internalization. nih.gov
The association of certain proteins with lipid rafts, which are membrane microdomains often rich in caveolin, is regulated by palmitoylation and is essential for endocytosis. nih.gov For instance, palmitoylation of the receptor CD44 is required for its association with lipid rafts and the subsequent endocytosis of its ligand, hyaluronan. nih.gov This suggests that palmitoylation status can serve as a switch, directing proteins into specific trafficking routes and influencing the internalization of associated molecules, potentially including the fatty acids themselves when delivered via albumin.
Intracellular Trafficking and Compartmentalization
Once inside the cell, palmitic acid does not remain free. It is rapidly bound by cytosolic fatty acid-binding proteins (FABPs) and transported to various organelles for metabolism or storage. imrpress.com A key process in its trafficking and functional regulation is palmitoylation, the covalent attachment of palmitate to cysteine residues of proteins via a thioester linkage. lipidmaps.orguniprot.orgresearchgate.net
This post-translational modification is reversible and plays a critical role in protein trafficking, membrane anchoring, and protein-protein interactions. lipidmaps.orgresearchgate.net Studies using [3H]palmitate have shown that numerous proteins undergo palmitoylation, which can direct their localization to specific membrane compartments like the Golgi apparatus or lipid rafts. nih.govnih.gov For example, palmitoylation of the P-selectin adhesion receptor is thought to regulate its intracellular trafficking. uniprot.org Similarly, the palmitoylation of a 62-kD protein (p62) is associated with vesicular transport between intracellular compartments and is enhanced during mitosis or by inhibitors of intracellular transport. nih.gov
Intermediary Metabolism in Specific Cell Types
The metabolic fate of intracellular palmitic acid varies depending on the cell type and its metabolic state. The primary pathways include esterification into complex lipids like triglycerides for storage, β-oxidation for energy production, and conversion to other fatty acids. imrpress.com
Adipocytes
Adipocytes, or fat cells, are specialized for the synthesis and storage of triglycerides. The balance between lipogenesis (lipid synthesis), fatty acid uptake, lipolysis (lipid breakdown), and β-oxidation determines the amount of stored fat. whiterose.ac.uk
Studies using [9,10-3H]palmitate in adipocytes have provided detailed insights into these processes. In isolated rat adipocytes, [9,10-3H]palmitate is used as a tracer to measure the rate of endogenous fatty acid oxidation. researchgate.net In the Chub-S7 human adipocyte cell line, [3H]-palmitate uptake was shown to increase during differentiation and could be modulated by dexamethasone. whiterose.ac.uk The rate of β-oxidation, measured by the conversion of [3H]-palmitate to [3H]-H2O, was found to decrease as pre-adipocytes differentiated into mature adipocytes. whiterose.ac.uknih.gov
Insulin (B600854), a key regulator of adipocyte metabolism, promotes the incorporation of palmitate into lipids. It stimulates the acylation of proteins, including a notable 20-fold increase in the labeling of an 80 kDa protein in rat adipocytes incubated with [3H]palmitate. nih.gov Conversely, insulin reduces the rate of palmitate oxidation in adipocytes from Acc2-/- mutant mice, which otherwise exhibit higher oxidation rates than wild-type cells. pnas.org Palmitate itself can influence adipocyte function; it can be converted to metabolites like palmityl-CoA, which may lead to cellular responses known as lipotoxicity, and it can inhibit the transcription and secretion of the insulin-sensitizing hormone adiponectin. plos.org
Table 3: Metabolic Fate of [3H]Palmitate in Adipocytes
| Metabolic Process | Condition | Observation | Reference |
| Fatty Acid Uptake | Adipocyte Differentiation | Uptake of [3H]palmitate increases. | whiterose.ac.uk |
| β-Oxidation | Adipocyte Differentiation | Rate of [3H]palmitate oxidation decreases. | whiterose.ac.uknih.gov |
| β-Oxidation | Insulin Treatment (Acc2-/- mice) | Palmitate oxidation is reduced. | pnas.org |
| Protein Acylation | Insulin Treatment | Labeling of an 80 kDa protein with [3H]palmitate increases 20-fold. | nih.gov |
| Gene Expression | Palmitate Treatment | Inhibits transcription and secretion of adiponectin. | plos.org |
Hepatocytes
Palmitic acid (PA) plays a significant role in the metabolic activities of hepatocytes, the primary cells of the liver. When there is an excessive influx of free fatty acids, hepatocytes can accumulate lipids, a condition known as steatosis. nih.gov Studies using hepatocyte cell lines such as HepG2, as well as primary rat and human hepatocytes, have shown that exposure to pathophysiologically relevant concentrations of palmitic acid leads to significant fat accumulation, which can be visualized by Oil Red O staining and is accompanied by an increase in intracellular triglyceride levels. nih.gov
The subcellular dynamics of palmitic acid in hepatocytes involve its esterification into triglycerides and subsequent storage in lipid droplets (LDs). nih.gov This process is a protective mechanism to buffer the cell from the potential toxicity of free fatty acids. mdpi.comresearchgate.net However, when the capacity for esterification and storage is exceeded, free palmitic acid can induce cellular stress. mdpi.com In HepG2 cells, treatment with palmitic acid has been shown to result in an elevation of ATP7B expression, a copper-transporting ATPase, suggesting an impact on intracellular copper homeostasis. frontiersin.org Further investigation revealed that palmitic acid stimulation leads to an increase in the expression of hephaestin and SLC46A3, proteins involved in copper mobilization and sequestration, indicating a cellular response to move copper away from the cytosol to the cell membrane and lysosomes. frontiersin.org
Excess palmitic acid is associated with lipotoxicity, which can lead to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and oxidative stress, ultimately contributing to hepatocyte cell death. mdpi.comrug.nl In primary rat hepatocytes, palmitic acid has been shown to induce ER stress, as indicated by increased levels of markers like GRP78, CHOP, and GRP94, and subsequent apoptosis. d-nb.info This lipotoxicity is a key factor in the progression of non-alcoholic fatty liver disease (NAFLD). rug.nl Interestingly, the presence of the monounsaturated fatty acid oleic acid can attenuate the harmful effects of palmitic acid. While oleic acid is more effective at inducing steatosis (triglyceride accumulation) than palmitic acid, it is less apoptotic. researchgate.net When hepatocytes are treated with a combination of oleic and palmitic acids, the rate of apoptosis and impairment of insulin signaling are lower than with palmitic acid alone, suggesting a protective role for oleic acid. researchgate.net
Table 1: Effects of Palmitic Acid on Hepatocytes
| Cellular Process | Effect of Palmitic Acid | Key Findings | References |
|---|---|---|---|
| Lipid Accumulation | Induces steatosis | Increased intracellular triglycerides and lipid droplet formation. | nih.govresearchgate.net |
| Subcellular Copper Homeostasis | Alters copper distribution | Increases expression of ATP7B, hephaestin, and SLC46A3, leading to copper mobilization. | frontiersin.org |
| Lipotoxicity | Induces cellular stress | Causes mitochondrial dysfunction, ER stress, and oxidative stress. | mdpi.comrug.nld-nb.info |
| Apoptosis | Promotes cell death | Increases apoptosis, which can be attenuated by oleic acid. | researchgate.net |
| Gene Expression | Modulates metabolic genes | Associated with increased expression of PPARα. | researchgate.net |
Skeletal Muscle Cells
In skeletal muscle cells, or myotubes, palmitic acid serves as an important energy substrate, but its effects are highly dependent on concentration and duration of exposure. Acutely, palmitic acid can stimulate glucose uptake. In the L6 rat skeletal muscle cell line, a short 5-minute treatment with palmitic acid was shown to induce the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake. cas.cn This acute effect is mediated by the activation of several signaling pathways, including PI3K/AMPK/Akt and PI3K/ERK1/2. cas.cnnih.gov
However, prolonged exposure to high levels of saturated fatty acids like palmitic acid is associated with the development of insulin resistance. nih.govcas.cz In human skeletal muscle cells, palmitic acid is handled differently than the monounsaturated fatty acid, oleic acid. cristin.nonih.gov Palmitic acid is oxidized to a greater extent than oleic acid and is preferentially incorporated into phospholipids (B1166683), whereas oleic acid is primarily stored as triacylglycerol in lipid droplets. cristin.nonih.gov This differential partitioning may be significant in the context of insulin resistance, as certain lipid metabolites, such as diacylglycerol (DAG) and ceramides, which are more likely to be formed from saturated fatty acids, can interfere with insulin signaling. cristin.no
Studies in cultured human myotubes have revealed that palmitic acid has a lower rate of lipolysis compared to oleic acid, despite causing a more than two-fold increase in the protein level of adipose triglyceride lipase (B570770) (ATGL). nih.gov Gene set enrichment analysis showed that 24-hour treatment with palmitic acid upregulated genes involved in lipogenesis and fatty acid β-oxidation, but downregulated genes related to oxidative phosphorylation when compared to oleic acid treatment. nih.gov This suggests that palmitic acid has a higher turnover rate and is more readily available for oxidation than oleic acid. cristin.no Furthermore, excessive palmitic acid can induce myotube atrophy by inhibiting myoprotein synthesis and increasing its degradation. karger.com
Table 2: Comparative Metabolism of Palmitic Acid and Oleic Acid in Human Skeletal Muscle Cells
| Metabolic Parameter | Palmitic Acid (Saturated) | Oleic Acid (Monounsaturated) | References |
|---|---|---|---|
| Storage Form | Preferentially stored in phospholipids. | Preferentially stored as triacylglycerol (TAG) in lipid droplets. | cristin.nonih.gov |
| Oxidation | Higher degree of oxidation. | Lower degree of oxidation. | cristin.no |
| Lipolysis Rate | Lower rate of lipolysis. | Higher rate of lipolysis. | nih.gov |
| Effect on ATGL Protein | More than two-fold increase. | Less effect compared to PA. | nih.gov |
| Gene Expression (vs. OA) | Upregulates lipogenesis and β-oxidation; downregulates oxidative phosphorylation. | - | nih.gov |
Epidermal Cells (Keratinocytes)
In epidermal cells, specifically HaCaT keratinocytes, palmitic acid has been shown to induce inflammatory responses. nih.govnih.gov Treatment of these cells with pathophysiologically relevant concentrations of palmitic acid leads to the increased secretion of proinflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). nih.govnih.gov This effect is mediated through the activation of the NF-κB signaling pathway. nih.govnih.gov
The induction of these cytokines by palmitic acid suggests a potential role in the pathogenesis of inflammatory skin conditions. nih.govnih.gov Furthermore, palmitic acid was found to stimulate the proliferation of HaCaT keratinocytes, an effect that could be attenuated by blocking IL-6. nih.govnih.gov This suggests that the proliferative effect of palmitic acid may be at least partially mediated by its induction of IL-6. nih.gov The study also noted that the effects of palmitic acid were accompanied by the activation of peroxisome proliferator-activated receptor alpha (PPARα) and phosphorylation of Stat3. nih.gov These findings demonstrate that palmitic acid can directly stimulate inflammatory and proliferative pathways in keratinocytes, potentially contributing to conditions characterized by inflammation and hyperkeratinization. nih.govnih.gov
Table 3: Effects of Palmitic Acid on HaCaT Keratinocytes
| Cellular Response | Effect of Palmitic Acid | Underlying Mechanism | References |
|---|---|---|---|
| Proinflammatory Cytokine Production | Increased secretion of IL-6, TNF-α, and IL-1β. | Activation of the NF-κB pathway. | nih.govnih.gov |
| Cell Proliferation | Stimulates hyperproliferation. | Partially mediated by IL-6 induction. | nih.govnih.gov |
| Signaling Pathway Activation | Activates PPARα and phosphorylates Stat3. | Accompanies the inflammatory and proliferative responses. | nih.gov |
Modulation of Cellular Signaling Pathways
Activation of Kinase Cascades (e.g., Akt, ERK1/2)
Palmitic acid can acutely modulate key cellular signaling cascades involved in metabolism and cell growth, such as the Akt and ERK1/2 pathways. In skeletal muscle cells, palmitic acid has been demonstrated to stimulate glucose uptake through the activation of these kinase cascades. nih.gov Research on L6 muscle cells showed that palmitic acid rapidly enhances the phosphorylation of AMP-activated protein kinase (AMPK), Akt, and extracellular signal-related kinase 1/2 (ERK1/2). cas.cnnih.gov
The activation of these pathways appears to be initiated by the binding of palmitic acid to the cell surface, which then triggers two independent downstream pathways: PI3K/AMPK/Akt and PI3K/ERK1/2. cas.cnnih.gov The use of inhibitors confirmed the critical role of these kinases in palmitic acid-induced glucose uptake. Inhibition of PI3K, AMPK, Akt, or ERK1/2 all led to a decrease in this uptake. nih.gov Furthermore, the PI3K inhibitor was found to reduce the phosphorylation of AMPK, Akt, and ERK1/2, placing PI3K upstream of these other kinases. cas.cnnih.gov Interestingly, while weakening AMPK activity reduced Akt phosphorylation, it did not affect ERK1/2 phosphorylation, and inhibiting Akt had no effect on ERK1/2 activation, suggesting the PI3K/AMPK/Akt and PI3K/ERK1/2 pathways operate independently to mediate the acute effects of palmitic acid on glucose metabolism in skeletal muscle. cas.cnnih.gov
In other cell types, palmitic acid's influence on these pathways can be part of a pro-apoptotic or inflammatory response. For example, in H9c2 cells, palmitic acid contributes to apoptosis through the activation of the ERK1/2 signaling pathway, which leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com
Responses to Oxidative Stress and Endoplasmic Reticulum Stress
When the cellular capacity to esterify and store palmitic acid is overwhelmed, the excess free fatty acid can induce significant cellular stress, particularly oxidative stress and endoplasmic reticulum (ER) stress. mdpi.com This is a prominent mechanism of lipotoxicity observed in various cell types, including hepatocytes. mdpi.comrug.nl
In the liver, an excess supply of saturated fatty acids like palmitic acid leads to changes in metabolic pathways within hepatocytes, resulting in oxidative stress, mitochondrial dysfunction, and ER stress. rug.nl Palmitic acid has been shown to induce the generation of reactive oxygen species (ROS) in primary rat hepatocytes. rug.nl This oxidative stress can be a consequence of impaired mitochondrial metabolism and fatty acid oxidation, or it can arise from ER dysfunction due to changes in the ER's lipid composition and protein misfolding. rug.nl
Palmitic acid is a known inducer of ER stress in liver cells. d-nb.infonih.gov Studies in rat and human liver cell lines have demonstrated that palmitic acid can trigger ER stress and subsequent apoptosis. d-nb.infonih.gov The induction of ER stress is characterized by the increased expression of ER stress markers such as glucose-regulated protein 78 (GRP78), C/EBP homologous protein (CHOP), and glucose-regulated protein 94 (GRP94). d-nb.info The activation of the unfolded protein response (UPR) due to ER stress is a critical factor in the lipotoxicity associated with saturated fatty acids. d-nb.info In AML12 liver cells, palmitic acid treatment was found to increase the expression of IRE1, a key regulator in the ER stress response. dergipark.org.tr This induction of ER stress by palmitic acid is considered a crucial element in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). d-nb.info
Advanced Analytical Methodologies in Palmitic 9,10 T2 Acid Research
Mass Spectrometry (MS)-Based Techniques for Isotope Analysis
Mass spectrometry stands as a cornerstone in the analysis of isotopically labeled molecules due to its ability to differentiate compounds based on their mass-to-charge ratio.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing fatty acids. mdpi.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For fatty acid analysis, samples are often derivatized to make them more volatile for GC separation. lipidmaps.orgresearchgate.net This methodology allows for detailed fatty acid profiling, enabling the characterization of complex mixtures. mdpi.com When studying Palmitic-9,10-t2-acid, GC-MS can be used to measure the isotopic enrichment of palmitate in biological samples, providing insights into its metabolic fate. researchgate.net The use of deuterated internal standards helps to improve the precision and accuracy of quantification by compensating for losses during sample preparation and analysis. lipidmaps.org Recent advancements in GC-MS/MS with chemical ionization have significantly reduced analysis times and improved the detection of molecular ions. mdpi.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the confident identification of metabolites. nih.gov This capability allows for the differentiation of molecules with very similar masses, including isomers and isobars. nih.gov In the context of this compound research, HRMS coupled with liquid chromatography (LC-HRMS) is instrumental in identifying and quantifying a wide range of lipid species and their metabolites. mdpi.comresearchgate.net The high resolving power enables the detection of various labeled forms of fatty acids, offering detailed information on processes like de novo synthesis and elongation. mdpi.com This technique has been successfully applied to quantify fatty acids in cultured cells, with the ability to measure numerous species and their isotopologues. mdpi.com
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of lipid metabolites. acs.orgunitn.it This technique involves multiple stages of mass analysis, where precursor ions are fragmented to produce product ions, revealing detailed structural information. acs.org In lipidomics, LC-MS/MS is widely used to identify and quantify different classes of lipids, such as glycerophospholipids and sphingolipids. acs.orgjafs.com.pl The fragmentation patterns obtained from MS/MS experiments provide insights into the fatty acyl chain composition, including length and degree of unsaturation. acs.org For instance, the analysis of triacylglycerols (TAGs) by MS/MS can reveal the composition of the fatty acyl groups attached to the glycerol (B35011) backbone. researchgate.netjafs.com.pl This level of detail is critical for understanding how this compound is incorporated into more complex lipid structures.
| Analytical Technique | Application in this compound Research | Key Findings/Capabilities |
| GC-MS | Fatty acid profiling and isotope enrichment measurement. lipidmaps.orgresearchgate.net | Enables detailed characterization of fatty acid composition and quantification of isotopic labeling. researchgate.netmdpi.com |
| LC-HRMS | Identification and quantification of lipid metabolites. mdpi.comresearchgate.net | Provides highly accurate mass data for confident metabolite identification and the ability to track labeled fatty acids into various lipid species. nih.govmdpi.com |
| LC-MS/MS | Structural analysis of complex lipid metabolites. acs.orgjafs.com.pl | Elucidates the structure of lipids by analyzing fragmentation patterns, revealing fatty acid composition and placement within the lipid molecule. acs.orgresearchgate.net |
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the isotopic enrichment of gases, making it ideal for whole-body oxidation studies. bioscientifica.comresearchgate.net When a labeled substrate like deuterated palmitic acid is consumed, its oxidation leads to the production of isotopically labeled water (²H₂O), which can be measured in urine or plasma. researchgate.netmetsol.com By measuring the recovery of the deuterium (B1214612) label in body water, researchers can calculate the rate of dietary fatty acid oxidation. researchgate.net This method offers an alternative to using ¹³C-labeled tracers, which require correction for isotopic exchange in the bicarbonate pool. researchgate.net Studies have shown that deuterium-labeled fatty acids provide a valid and accurate measure of dietary fat oxidation. metsol.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing.sciforschenonline.org
While less sensitive than mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy offers unique advantages for isotopic tracing in lipid analysis. magritek.com NMR can provide information about the specific position of isotopic labels within a molecule, which is valuable for understanding metabolic pathways. magritek.com Both ¹³C and ²H NMR can be used to study de novo lipogenesis and the incorporation of stable isotopes into lipids. magritek.com Although direct detection of these isotopes has low sensitivity, it can provide global features of lipid mixtures that are less accessible by MS. magritek.com For instance, ¹H NMR spectra of fatty acids show characteristic signals that can be used to quantify saturated, monounsaturated, and polyunsaturated chains. nih.gov
Chromatographic Separations for Fatty Acid Derivatives
Chromatographic techniques are essential for separating complex mixtures of fatty acids and their derivatives prior to analysis by mass spectrometry or other detectors.
Reversed-phase liquid chromatography (RPLC) is a common method for separating fatty acids based on their hydrophobicity. mdpi.comaocs.org The separation can be influenced by chain length and the number and position of double bonds. nih.gov For instance, longer chain fatty acids generally elute later than shorter chain fatty acids of the same degree of unsaturation. nih.gov The choice of the stationary phase, such as C8 or C18 columns, and the mobile phase composition are critical for achieving optimal separation. mdpi.comfrontiersin.org
Normal-phase liquid chromatography (NPLC) separates lipids based on the polarity of their head groups, allowing for the separation of different lipid classes. aocs.orgcerealsgrains.org This is useful for isolating specific classes of lipids, such as phospholipids (B1166683) or triacylglycerols, before further analysis. cerealsgrains.org
The derivatization of fatty acids is often employed to improve their chromatographic behavior and detection sensitivity. bioscientifica.comresearchgate.net For example, converting fatty acids to their methyl esters (FAMEs) is a standard procedure for GC analysis. researchgate.net For HPLC, derivatization with agents like p-bromophenacyl bromide can enhance UV detection. researchgate.net
| Chromatographic Method | Principle of Separation | Application for Fatty Acid Derivatives |
| Reversed-Phase LC | Separation based on hydrophobicity (chain length, unsaturation). mdpi.comnih.gov | Separates individual fatty acid species. mdpi.com |
| Normal-Phase LC | Separation based on polar head group. aocs.orgcerealsgrains.org | Separates different classes of lipids (e.g., phospholipids, triacylglycerols). cerealsgrains.org |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of fatty acids, including this compound. aocs.orghplc.eu These methods separate compounds based on their physicochemical properties as they are passed through a column packed with a stationary phase. aocs.org While gas chromatography (GC) is a common technique for fatty acid analysis, HPLC offers the advantage of operating at ambient temperatures, which minimizes the risk of degradation to sensitive molecules. aocs.org
UPLC, a refinement of HPLC, utilizes smaller particle sizes in the column packing (typically under 2 µm), which allows for higher pressure, increased resolution, and significantly faster analysis times. chromatographyonline.com When coupled with mass spectrometry (MS), UPLC-MS becomes a highly sensitive and specific tool for lipidomics. nih.govnih.gov This combination can detect a much wider range of fatty acids, including odd-chain and very-long-chain fatty acids, compared to conventional GC-FID methods. nih.govnih.govpeerj.com A key advantage of UPLC-MS for analyzing fatty acids like this compound is that it often does not require derivatization, which enhances its sensitivity. nih.gov
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower | Higher |
| Resolution | Good | Excellent nih.govnih.gov |
| Analysis Time | Longer | Shorter chromatographyonline.com |
| Sensitivity | Good, often requires derivatization for UV detection aocs.org | Excellent, especially with MS detection, often without derivatization nih.gov |
| Applications | Routine analysis, preparative separation aocs.orghplc.eu | High-throughput screening, complex mixture analysis, lipidomics chromatographyonline.comnih.gov |
Derivatization Techniques for Enhanced Detection
While mass spectrometry is a powerful detector, many HPLC systems use ultraviolet (UV) or fluorescence detectors. jasco-global.com Free fatty acids, including this compound, lack strong chromophores, making their detection at higher UV wavelengths difficult. jafs.com.plresearchgate.net To overcome this, derivatization is employed to attach a UV-absorbing or fluorescent tag to the fatty acid's carboxyl group. nih.gov This process significantly enhances detection sensitivity. jasco-global.commdpi.com
Common derivatizing agents for fatty acids include phenacyl bromides, such as 2,4'-dibromoacetophenone, which react with the fatty acid to form a derivative that can be easily detected by UV detectors. jafs.com.ploup.com Another popular reagent is 9-Anthryldiazomethane (ADAM), which reacts with fatty acids at room temperature to produce highly fluorescent derivatives, enabling sensitive and selective analysis. jasco-global.com The primary goal of these derivatization reactions is to improve the limit of quantification, in some cases by orders of magnitude, allowing for the analysis of trace amounts of fatty acids in biological samples. nih.govmdpi.com
| Reagent | Detection Method | Key Advantages | Reference |
|---|---|---|---|
| 2,4'-Dibromoacetophenone | UV Detection (~256 nm) | Forms stable derivatives, suitable for reversed-phase HPLC. jafs.com.plresearchgate.net | jafs.com.plresearchgate.net |
| Phenacyl Bromide | UV Detection (242 nm) | Allows for quantitative determination with external calibration. oup.com | oup.com |
| 9-Anthryldiazomethane (ADAM) | Fluorescence Detection | Reacts easily at room temperature, provides high sensitivity and selectivity. jasco-global.com | jasco-global.com |
| Girard's Reagent T (GT) | Mass Spectrometry (Positive Ion Mode) | Adds a permanent positive charge, significantly enhancing detection sensitivity (up to 1000-fold). mdpi.com | mdpi.com |
Radiometric Detection Methods
Radiometric methods are indispensable for tracing the metabolic fate of this compound, as the tritium (B154650) (t or ³H) label allows for highly sensitive detection. These techniques measure the radioactivity of the labeled compound to quantify its presence and transformation in biological systems.
Scintillation Proximity Assays
Scintillation Proximity Assay (SPA) is a homogeneous and versatile technology for the rapid and sensitive measurement of a wide range of biological processes. revvity.comrevvity.com The principle of SPA involves microscopic beads containing a scintillant that emits light when stimulated by radioactivity. wikipedia.org When a radiolabeled molecule, such as this compound (labeled with tritium, a β-emitter), binds to the surface of an SPA bead, the emitted β-particles are close enough to excite the scintillant, generating a detectable light signal. revvity.comcsjmu.ac.in Radiolabeled molecules that are not bound to the beads are too far away in the solution for their radiation to reach the scintillant, meaning no separation of bound and free ligand is required. revvity.comwikipedia.org
This "mix and measure" format makes SPA highly suitable for high-throughput screening (HTS) in drug discovery and for studying molecular interactions, including enzyme assays and receptor-ligand binding. nih.govresearchgate.netnih.gov The technology is compatible with various isotopes, including ³H, ¹⁴C, and ¹²⁵I. revvity.com
Positron Emission Tomography (PET) for In Vivo Tracer Studies
Positron Emission Tomography (PET) is a powerful, noninvasive in vivo imaging technique used to study metabolic processes. nih.gov While this compound itself is labeled with tritium and not a positron emitter, the principles of using radiolabeled fatty acids in PET are directly relevant to understanding its potential applications in metabolic research. PET studies often use fatty acids labeled with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). physiology.orgnih.gov
For instance, ¹¹C-palmitate is a well-established PET tracer used to study myocardial fatty acid metabolism. nih.govsnmjournals.orgau.dk After intravenous injection, the PET scanner tracks the distribution and kinetics of the radiolabeled palmitate, providing quantitative data on its uptake, oxidation, and esterification in tissues like the heart. nih.govsnmjournals.org This allows researchers to noninvasively assess regional fatty acid utilization and identify metabolic abnormalities associated with conditions like cardiomyopathy and ischemia. nih.govcapes.gov.br Similarly, other fatty acid analogs like ¹⁸F-FTHA have been used to measure fatty acid uptake in cancer models. biorxiv.org These studies provide a framework for how a positron-emitting version of a modified palmitic acid could be used to trace fatty acid metabolism in vivo, offering insights into the metabolic reprogramming in various diseases. physiology.orgfrontiersin.org
Application of Palmitic 9,10 T2 Acid in Diverse Biological Systems Research
In Vitro Cellular Models for Mechanistic Studies
In vitro cell culture systems are fundamental tools for dissecting the molecular mechanisms of fatty acid metabolism, and deuterated palmitic acid is instrumental in these studies. nih.gov Cell lines such as HepG2 (human liver), Caco-2 (human intestine), and 3T3-L1 adipocytes are frequently used to model metabolic processes like insulin (B600854) resistance, hepatic steatosis, and intestinal barrier function. nih.govnamikkemalmedj.commdpi.comscielo.org.co
By introducing deuterated palmitic acid to the culture medium, researchers can trace its journey within the cell. For instance, studies have used this method to monitor the incorporation of palmitate into complex lipids like triglycerides and phospholipids (B1166683), providing insights into de novo lipogenesis and lipid storage. pnas.orgnih.gov In models of insulin resistance, often induced by exposing cells to high levels of fatty acids, deuterated palmitic acid helps quantify changes in fatty acid uptake and utilization in response to insulin. nih.gov Similarly, in studies of lipotoxicity, where an excess of saturated fatty acids can lead to cellular stress and apoptosis, labeled palmitate can elucidate the pathways leading to these detrimental effects. pnas.org
The human intestinal epithelial cell line Caco-2, which forms a polarized monolayer with tight junctions, has been used to investigate the direct effects of palmitic acid on gut epithelium integrity. mdpi.com Furthermore, combining deuterated fatty acids with advanced imaging techniques like DO-SRS (Deuterium Oxide Stimulated Raman Scattering) microscopy allows for the visualization of lipid droplet formation and dynamics at a subcellular level in cell lines like HeLa. nih.govbiorxiv.org
Table 1: Research Findings in In Vitro Cellular Models
| Cell Line | Research Focus | Key Findings | Reference |
|---|---|---|---|
| HepG2, C2C12 | Insulin Resistance | Palmitic acid exposure is a common method to induce in vitro insulin resistance models to study the pathogenesis of diabetes. nih.gov | nih.gov |
| CHO Cells | Lipotoxicity & Lipid Storage | The toxicity of palmitate is linked to its inability to be efficiently incorporated into triglycerides, unlike the monounsaturated oleate (B1233923). Deuterated palmitate was used to trace its incorporation into various lipid species. pnas.org | pnas.org |
| Hep G2, MCA Sarcoma Cells | De Novo Lipid Synthesis | Using deuterated water (2H2O), the fractional synthesis of palmitate was determined to be approximately 77% in Hep G2 cells and 70% in MCA sarcoma cells. nih.gov | nih.gov |
| Caco-2 Cells | Intestinal Barrier Integrity | Used as an in vitro model to test the direct effect of palmitic acid on the integrity and permeability of the gut epithelium. mdpi.com | mdpi.com |
Ex Vivo and Perfused Organ Systems for Isolated Tissue Metabolism
Ex vivo and perfused organ systems bridge the gap between in vitro simplicity and in vivo complexity, allowing for the study of tissue-specific metabolism in a controlled environment. Deuterated palmitic acid is a valuable tool in these models, enabling researchers to investigate the fate of exogenous fatty acids in intact organs.
A notable application is in perfused heart models. In studies using isolated working rat hearts, deuterium-labeled palmitate was added to the perfusate to measure its incorporation into myocardial lipids. nih.gov This approach revealed that exogenous palmitate is dose-dependently incorporated into triglycerides and diglycerides, following saturation kinetics, while its concentration in the nonesterified fatty acid pool is linearly related to its supply. nih.gov Such experiments provide critical data on cardiac energy metabolism and the dynamics of myocardial lipid pools.
Similarly, precision-cut liver slices (PCLSs) can be cultured and treated with fatty acids to induce conditions like steatosis and inflammation. nih.gov While not specifically mentioning deuterated palmitic acid, these models are ideal for its use to trace fatty acid uptake, lipogenesis, and inflammatory pathway signaling. nih.gov The porcine anterior segment has been used as a perfused organ culture model to study the effects of palmitoylethanolamide (B50096) (a derivative of palmitic acid) on aqueous humor outflow, demonstrating the utility of such systems in ophthalmology research. arvojournals.org These ex vivo models, when combined with isotopically labeled lipids, provide a dynamic view of metabolic processes within a single organ, isolated from systemic influences.
Table 2: Research Findings in Ex Vivo and Perfused Organ Systems
| Organ/Tissue System | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Isolated Perfused Rat Heart | Myocardial Lipid Metabolism | Deuterium-labeled palmitate was incorporated into triglycerides and diglycerides in a dose-dependent manner. nih.gov The method allows for the measurement of exogenous fatty acid incorporation into cardiac lipids. nih.gov | nih.gov |
| Porcine Anterior Segment Culture | Aqueous Humor Outflow | Used to measure the effects of palmitic acid derivatives on outflow facility, mediated by specific cellular signaling pathways. arvojournals.org | arvojournals.org |
| Hypothermically Perfused Kidney | Organ Preservation Metabolism | Studies showed that hypothermic kidneys utilize lipids, and the loss of lipids could be prevented by adding oleate to the perfusate. wikipedia.org This model is suitable for tracing fatty acid metabolism using labeled substrates. wikipedia.org | wikipedia.org |
In Vivo Animal Models for Systemic Metabolic Investigations
In vivo animal models are indispensable for understanding how lipid metabolism is regulated at the whole-body level and how it is altered in metabolic diseases. The use of deuterated palmitic acid in these models, often coupled with advanced imaging and analytical techniques, has yielded significant insights.
Deuterium (B1214612) metabolic imaging (DMI) is a non-invasive technique that can assess the uptake and metabolism of deuterium-labeled substrates in live animals. nih.govresearchgate.net In studies using rat models of fatty liver disease, DMI was employed to track the fate of injected deuterated palmitic acid. nih.gov These investigations revealed that while hepatic glucose uptake was similar between healthy rats and those with fatty liver, the diseased group showed a trend towards higher intrahepatic accumulation of palmitic acid, highlighting altered lipid handling in non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.net
Stimulated Raman Scattering (SRS) microscopy is another powerful technique that can visualize the distribution of deuterated molecules in tissues with high spatial resolution. nih.govbiorxiv.org By administering deuterated palmitic acid to mice, researchers can visualize its incorporation into lipid droplets in various tissues, providing a window into de novo lipogenesis and lipid storage in real-time. nih.govbiorxiv.org These studies have differentiated the metabolic fates of deuterated fatty acids, which are taken up and directly incorporated into lipids, from deuterated water (D₂O), which traces de novo synthesis pathways. nih.gov
Table 3: Research Findings in In Vivo Animal Models
| Animal Model | Technique | Research Focus | Key Findings | Reference |
|---|---|---|---|---|
| Sprague Dawley Rats | Deuterium Metabolic Imaging (DMI) | Hepatic Glucose and Palmitic Acid Metabolism | Rats with fatty liver disease showed higher concentrations of palmitic acid in the liver compared to healthy controls, with no significant difference in glucose uptake. nih.govresearchgate.net | nih.govresearchgate.net |
| Mice | Stimulated Raman Scattering (SRS) Microscopy | De Novo Lipogenesis | Visualized the uptake of deuterated palmitic acid and its accumulation in lipid droplets in living tissues, distinguishing it from de novo lipogenesis traced by D₂O. nih.govbiorxiv.org | nih.govbiorxiv.org |
| Mice | Stable Isotope Tracing | Adipose Tissue Metabolism | Early studies using deuterium-labeled fatty acids demonstrated their incorporation into adipose tissue, establishing the dynamic nature of fat storage. bioscientifica.com | bioscientifica.com |
Environmental and Microbial Systems (e.g., Soil Carbon Metabolism)
The application of labeled fatty acids extends beyond clinical and physiological research into environmental science and microbiology. In these fields, isotopes like deuterium and ¹³C are used to trace carbon and hydrogen flow through microbial communities and ecosystems.
In soil science, understanding the formation and turnover of soil organic matter is crucial for assessing soil fertility and carbon sequestration. researchgate.net Studies have applied labeled palmitate to soil samples to track its incorporation into the biomass of soil microorganisms. gwdguser.de By analyzing the isotopic signature in phospholipid fatty acids (PLFAs), which are biomarkers for living microbes, researchers can determine the pathways of fatty acid metabolism. gwdguser.depnas.org These experiments have shown that microorganisms can directly incorporate exogenous palmitate into their cell membranes, either intact or after modification (e.g., desaturation or elongation). gwdguser.de This demonstrates the significant role of fatty acid recycling in soil microbial ecosystems.
Similar techniques are applied to study gut microbiota. Raman-deuterium isotope probing (Raman-DIP) can be used to investigate the metabolic activities of single bacterial cells. nih.gov By providing deuterated substrates, such as glucose or fatty acids, to microbial communities, it is possible to trace which microbes are active and what metabolic pathways they use. nih.gov These approaches are vital for understanding the complex interactions within microbial food webs and their impact on broader biogeochemical cycles.
Table 4: Research Findings in Environmental and Microbial Systems
| System | Method | Research Focus | Key Findings | Reference |
|---|---|---|---|---|
| Agricultural Soil (Luvisol) | Position-specific 13C-labeling | Microbial Fatty Acid Metabolism | Demonstrated that over 4% of added palmitate was directly and intactly incorporated into the PLFA of microbial cell membranes, highlighting the importance of fatty acid recycling. gwdguser.de | gwdguser.de |
| Human Gut Microbiota | Raman-deuterium isotope probing (Raman-DIP) | Single-cell metabolic activity | Deuterated substrates allow for the investigation of metabolic pathways, such as the conversion of glucose to fatty acids, within complex microbial communities. nih.gov | nih.gov |
| Anaerobic Digester Sludge | Batch Growth Tests | Metabolism of Palmitic Acid | Studied the degradation of palmitic acid by specific bacteria like Syntrophomonas, which is crucial for biogas production from fat-rich waste. clemson.edu | clemson.edu |
Plant Physiology and Seed Lipid Synthesis
In plant science, deuterated and other isotopically labeled fatty acids are essential for elucidating the complex pathways of lipid biosynthesis, particularly in oilseed crops. Fatty acids in plants are synthesized de novo in the plastids and then exported to the endoplasmic reticulum for assembly into triacylglycerols (TAGs), the primary form of storage oil in seeds. oup.comocl-journal.org
Labeling studies using deuterated or ¹⁴C-labeled palmitic acid have been critical in identifying and characterizing the transporters and enzymes involved in this process. oup.comoup.com For example, by feeding labeled palmitic and oleic acids to developing seeds of Arabidopsis, researchers have dissected the substrate specificity of fatty acid exporters located in the chloroplast envelope. oup.com Such experiments showed that mutations in specific transporters led to a drastic reduction in the incorporation of labeled fatty acids into the final TAG fraction. oup.com
This approach has also been applied to study hydrocarbon synthesis in microalgae. In Chlamydomonas reinhardtii, feeding the cells with perdeuterated palmitic acid (D₃₁-16:0) led to the production of labeled stearic acid (D₃₁-18:0), oleic/cis-vaccenic acids (D₂₉-18:1), and ultimately D₂₉-heptadecene. oup.com This provided direct evidence that hydrocarbons in these algae are derived from the modification and decarboxylation of long-chain fatty acids. oup.com
Table 5: Research Findings in Plant Physiology and Seed Lipid Synthesis
| Organism | Method | Research Focus | Key Findings | Reference |
|---|---|---|---|---|
| Chlamydomonas reinhardtii (Microalga) | Cell Labeling with Deuterated Palmitic Acid | Hydrocarbon Biosynthesis | Exogenous D₃₁-palmitic acid was taken up and metabolized to produce D₂₉-heptadecene, demonstrating that hydrocarbons derive from fatty acid precursors. oup.com | oup.com |
| Arabidopsis thaliana (Developing Seeds) | Radiolabeled Fatty Acid Feeding Study | Fatty Acid Transport in Seed Oil Biosynthesis | Feeding [¹⁴C]palmitic and [¹⁴C]oleic acid to mutants helped establish the substrate selectivity of chloroplast fatty acid transporters FAX2 and FAX4. oup.com | oup.com |
| Cotton (Gossypium hirsutum) | Genetic Modification (RNAi) & Lipid Analysis | Enhancing Palmitic Acid Content | Down-regulation of the KASII enzyme significantly increased palmitic acid content in seed oil from ~22% to over 50%. nih.gov | nih.gov |
Future Directions and Emerging Research Avenues
Integration of Metabolic Flux Analysis with Multi-Omics Approaches
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic pathways. mdpi.com The use of stable isotope tracers, which originated with the work of Schoenheimer and Rittenberg using deuterated fatty acids, is fundamental to MFA. nih.govmdpi.com By introducing a labeled substrate like Palmitic-9,10-t2-acid into a biological system, researchers can track the movement of the deuterium (B1214612) atoms as the fatty acid is metabolized, providing precise measurements of pathway activities. researchgate.netpublications.csiro.au Intracellular fluxes, which cannot be measured directly, are inferred from the isotopic labeling patterns of metabolites. mdpi.com
The true potential of MFA is unlocked when it is integrated with multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics. This integration provides a holistic, systems-level view of metabolic regulation. physiology.orgbiofueljournal.com While MFA quantifies the activity of metabolic pathways, omics data can reveal the underlying molecular machinery. For instance, proteomics can measure the abundance of enzymes and transporters responsible for the observed fluxes, while transcriptomics can indicate the level of gene expression driving their synthesis. physiology.org
This combined approach has been used to study the effects of different fatty acids on cellular metabolism. In one study, shotgun proteomics was paired with metabolic flux data to understand how bovine kidney cells respond to palmitic acid, revealing that alterations in the enzyme pyruvate (B1213749) carboxylase (PC) mediate the flow of metabolites through the TCA cycle and affect fatty acid oxidation. physiology.org Such studies demonstrate that integrating flux data with other high-throughput analyses provides a much richer interpretation than any single approach could alone. physiology.org
Table 1: Synergy of Metabolic Flux Analysis (MFA) and Multi-Omics
| Discipline | Data Provided | Contribution to Integrated Analysis |
|---|---|---|
| Metabolic Flux Analysis (MFA) using Tracers (e.g., this compound) | Quantitative rates (fluxes) of metabolic pathways. mdpi.com | Measures the actual physiological activity and performance of the metabolic network. |
| Proteomics | Abundance of proteins (enzymes, transporters). physiology.org | Identifies the molecular machinery (enzymes) responsible for carrying the measured fluxes. |
| Transcriptomics | Levels of gene expression (mRNA). frontiersin.orgdntb.gov.ua | Provides insight into the regulatory control driving the synthesis of metabolic enzymes and proteins. |
| Metabolomics | Concentrations of intracellular and extracellular metabolites. biofueljournal.com | Offers a snapshot of the metabolic state and the pool sizes of substrates and products in the network. |
Development of Advanced Labeled Probes and Imaging Modalities
The use of isotopically labeled molecules as metabolic probes dates back to the 1930s, when deuterium was first used to trace fatty acid metabolism in animals. mdpi.comnih.gov Today, the development of highly sensitive analytical techniques has transformed the utility of these probes. This compound and other deuterated fatty acids serve as advanced probes for tracing metabolic pathways in vivo. nih.gov The use of stable isotopes like deuterium (²H) is particularly advantageous for human studies due to their non-radioactive nature. nih.gov
A significant frontier is the coupling of these labeled probes with advanced imaging modalities. Techniques like in vivo deuterium magnetic resonance spectroscopy (MRS) and mass spectrometry imaging (MSI) allow for the direct, non-invasive visualization of metabolic processes within tissues. nih.gov Deuterium MRS can measure the incorporation of deuterium from labeled fatty acids specifically into tissue triglycerides, leveraging the very low natural abundance of ²H to generate a strong signal. nih.gov
MSI, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, enables the mapping of the spatial distribution of lipids and their isotopologues directly from tissue sections. frontiersin.orgoup.com By administering D₂O (heavy water) or a deuterated fatty acid, researchers can visualize de novo lipogenesis and fatty acid uptake in different anatomical regions, such as within a plant leaf or an animal organ. frontiersin.org This approach overcomes the limitations of traditional methods that require tissue biopsies and provides unparalleled insight into the spatio-temporal dynamics of lipid metabolism. nih.gov
Table 2: Comparison of Imaging Modalities for Labeled Fatty Acid Tracing
| Imaging Modality | Principle | Advantages | Limitations | Example Application |
|---|---|---|---|---|
| Deuterium Magnetic Resonance Spectroscopy (²H-MRS) | Detects the magnetic resonance signal from deuterium nuclei. | Non-invasive, can be used in vivo in humans, quantifies tracer enrichment in specific molecules (e.g., triglycerides). nih.gov | Lower spatial resolution compared to MSI. | Measuring tissue-specific fatty acid storage and turnover. nih.gov |
| Mass Spectrometry Imaging (MSI) | Measures the mass-to-charge ratio of molecules desorbed from a tissue surface to create a spatial map. | High spatial resolution, can simultaneously map multiple lipid species and their isotopologues. frontiersin.org | Typically requires tissue sections (invasive), quantification can be complex. | Visualizing the incorporation of deuterium-labeled precursors into different lipid classes across a plant seedling. frontiersin.org |
| Positron Emission Tomography (PET) | Detects gamma rays emitted by a positron-emitting radionuclide tracer. | High sensitivity, whole-body imaging, well-established for clinical use (e.g., with ¹⁸F-FDG). | Requires radioactive tracers with short half-lives, lower spatial resolution. | Assessing fatty acid uptake in tumors or the heart using radiolabeled fatty acid analogs. |
High-Throughput Screening for Modulators of Fatty Acid Transport and Metabolism
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds for a specific activity. nih.govcapes.gov.br This methodology is increasingly being applied to identify novel modulators of fatty acid transport and metabolism, which are key targets for diseases like type 2 diabetes and cancer. nih.govresearchgate.net
Isotopically labeled fatty acids like this compound (or its tritiated analog, [³H]palmitic acid) are valuable tools in the development of HTS assays. nih.govnih.gov For example, an assay can be designed where cells are incubated with the labeled palmitate in the presence of thousands of different small molecules from a compound library. nih.gov The amount of label incorporated into the cells or specific lipid fractions is then measured. A compound that causes a significant decrease in the labeled signal would be identified as a potential inhibitor of fatty acid uptake or metabolism, while an increase would suggest an activator.
In one such screen designed to find compounds that prevent palmitate-induced cell death, researchers exposed a β-cell line to palmitate to induce lipotoxicity and then screened over 2,000 compounds to identify those that reversed the toxic effects. nih.govresearchgate.net While this primary screen measured cell viability, follow-up assays could use labeled palmitate to determine if the protective compounds work by altering the fatty acid's transport or metabolic processing. The development of robust HTS methods is crucial for identifying new therapeutic leads that can target the dysregulation of fatty acid metabolism. capes.gov.br
Table 3: Hypothetical High-Throughput Screening (HTS) Workflow
| Step | Procedure | Purpose |
|---|---|---|
| 1. Assay Development | Optimize cell type, labeled fatty acid concentration (e.g., this compound), and incubation time. | Establish a robust and reproducible baseline for fatty acid uptake and metabolism. |
| 2. Primary Screen | Dispense cells into multi-well plates (e.g., 384-well). Add individual compounds from a large library to each well, followed by the labeled palmitate. | Test thousands of compounds to identify initial "hits" that significantly alter the labeled signal. nih.gov |
| 3. Hit Confirmation | Re-test the initial positive "hits" in quadruplicate to eliminate false positives. nih.gov | Confirm the activity of the most promising compounds from the primary screen. |
| 4. Dose-Response Analysis | Test confirmed hits at multiple concentrations. | Determine the potency (e.g., IC₅₀ or EC₅₀) of the active compounds. |
| 5. Secondary/Mechanism of Action Assays | Use further cell-based or biochemical assays. | Elucidate how the hit compound works (e.g., does it block a specific transporter, inhibit an enzyme like FASN, or activate β-oxidation?). |
Computational Modeling and Simulation of Intracellular Metabolic Networks
Computational modeling has become an essential tool for understanding the complexity of cellular metabolism. frontiersin.orgnih.gov Approaches like Flux Balance Analysis (FBA) and kinetic modeling are used to build genome-scale metabolic models (GEMs) that can simulate the flow of metabolites through the entire intracellular network. oup.comsnf.ch These models represent metabolism as a series of interconnected biochemical reactions. plos.org
The accuracy and predictive power of these models depend heavily on experimental data for validation and constraint. frontiersin.org Data from stable isotope tracing studies using compounds like this compound are invaluable for this purpose. The measured rates of uptake, oxidation, and incorporation of the labeled fatty acid provide quantitative constraints that refine the model and ensure its predictions are biologically relevant. physiology.orgfrontiersin.org
Researchers have used multi-omic data to construct and validate models of astrocyte metabolism, simulating the toxic effects of high palmitic acid levels. frontiersin.orgdntb.gov.ua By integrating experimental data, these models can predict shifts in energy metabolism, such as the inhibition of fatty acid β-oxidation and an upregulation of ketone body formation, in response to excess palmitate. frontiersin.orgdntb.gov.ua Modeling lipid metabolism is particularly challenging due to the vast number of distinct lipid species and the promiscuity of many lipid-metabolizing enzymes. frontiersin.orgnih.gov Computational approaches provide a framework to manage this complexity and generate testable hypotheses about how metabolic networks function in health and disease. frontiersin.orgnih.gov
Table 4: Computational Modeling Approaches in Fatty Acid Metabolism
| Modeling Approach | Description | Role of Isotope Tracer Data | Application Example |
|---|---|---|---|
| Flux Balance Analysis (FBA) | A constraint-based method that calculates the distribution of metabolic fluxes at steady state, often optimizing for an objective like biomass growth. nih.gov | Provides absolute flux measurements (e.g., uptake/secretion rates) that serve as constraints on the model, narrowing the space of possible solutions. frontiersin.org | Predicting shifts in central carbon metabolism in astrocytes under high palmitic acid conditions. frontiersin.org |
| Kinetic Modeling | Simulates the dynamic changes in metabolite concentrations and fluxes over time by incorporating enzyme kinetics. frontiersin.org | Used to determine kinetic parameters and validate the dynamic predictions of the model against experimental time-course data. | Simulating fuel selection switching between fatty acids and glucose during exercise in different animal models. plos.org |
| Isotopomer Spectral Analysis (ISA) | A specialized method for analyzing mass isotopomer distributions to determine fluxes, particularly in biosynthetic pathways like lipogenesis. mdpi.comd-nb.info | The entire method is based on fitting model parameters to the measured mass isotopomer distributions from a tracer experiment. | Quantifying the contribution of glucose-derived acetyl-CoA to de novo fatty acid synthesis in cancer cells. d-nb.info |
Investigating the Unique Metabolic Fates of Trans Fatty Acid Isomers (e.g., Palmitelaidic Acid) in Specific Pathways
Fatty acid isomers are molecules that share the same chemical formula but have different structural arrangements. A critical distinction is between cis and trans isomers, which differ in the geometry of their double bonds. These subtle structural differences can lead to significantly different metabolic fates and physiological effects. jst.go.jp For example, palmitoleic acid (the cis isomer of hexadecenoic acid) and palmitelaidic acid (the trans isomer) are isomers whose distinct metabolic handling is of great interest.
Stable isotope tracers are indispensable for dissecting the metabolism of individual isomers in vivo. jst.go.jp By administering a deuterated or ¹³C-labeled version of a specific isomer, scientists can track its unique path and distinguish it from other endogenous fatty acids. Such studies have been crucial in comparing the absorption, oxidation, and tissue incorporation of different saturated, monounsaturated, and trans fatty acids. jst.go.jpahajournals.org
For instance, a kinetic study in postmenopausal women used ¹³C-labeled stearic acid (18:0) and ¹³C-labeled oleic acid (18:1 cis) to compare their post-meal metabolism. The results showed that stearic acid had a lower plasma clearance rate and a 34% lower cumulative oxidation rate compared to oleic acid. ahajournals.org The study also detected several labeled metabolites of the stearic acid tracer, including ¹³C-palmitic acid and ¹³C-oleic acid, demonstrating its conversion through β-oxidation and desaturation. ahajournals.org While specific studies on labeled palmitelaidic acid are less common, the principles derived from these experiments are directly applicable. Using a tracer like deuterated palmitelaidic acid would allow researchers to precisely quantify its rate of oxidation and its incorporation into various lipid pools (e.g., triglycerides, phospholipids (B1166683), cholesteryl esters) compared to its cis counterpart, palmitoleic acid, providing clear insights into the metabolic consequences of trans fatty acid consumption.
Table 5: Research Findings on the Comparative Metabolism of Fatty Acids Using Isotope Tracers (Based on a study comparing U-¹³C Stearic Acid and U-¹³C Oleic Acid)
| Metabolic Parameter | U-¹³C Stearic Acid (18:0) | U-¹³C Oleic Acid (18:1) | Conclusion |
|---|---|---|---|
| Plasma Clearance Rate | Lower | Higher (-46% vs. 18:0) | Stearic acid is cleared more slowly from the plasma. ahajournals.org |
| Cumulative Oxidation Rate (48h) | Lower | Higher (-34% vs. 18:0) | Stearic acid is oxidized for energy at a lower rate than oleic acid. ahajournals.org |
| Detected Labeled Metabolites | ¹³C-Palmitic acid, ¹³C-Palmitoleic acid, ¹³C-Oleic acid | Not reported | Stearic acid is actively metabolized into other fatty acids via β-oxidation and desaturation. ahajournals.org |
| Incorporation into Lipid Fractions | Preferential incorporation into cholesteryl esters and triglycerides | Less incorporation into cholesteryl esters and triglycerides | Stearic acid is directed more towards storage lipids compared to oleic acid. ahajournals.org |
Q & A
Q. What are the key considerations for synthesizing and characterizing Palmitic-9,10-t2-acid in metabolic studies?
Tritium labeling at the 9,10 positions introduces isotopic specificity for tracing fatty acid metabolism. Synthesis typically involves catalytic tritium exchange or enzymatic incorporation, requiring strict control of reaction conditions (e.g., temperature, pH) to minimize isotopic dilution . Characterization should include:
- Purity analysis : HPLC coupled with radiometric detection to confirm isotopic enrichment and rule out unlabeled contaminants .
- Stability testing : Monitor tritium retention under storage conditions (e.g., −80°C in inert atmosphere) to prevent radiolytic degradation .
- Reference control experiments using unlabeled palmitic acid to validate tracer specificity .
Q. How can researchers ensure reproducibility in experiments using this compound?
- Batch documentation : Record synthesis parameters (e.g., catalyst type, reaction time) and storage conditions to minimize batch-to-batch variability .
- Calibration standards : Use internal standards (e.g., ¹⁴C-labeled analogs) to normalize radiometric measurements across experiments .
- Replication : Perform triplicate assays in independent experimental runs to confirm signal consistency .
Advanced Research Questions
Q. What experimental strategies mitigate confounding effects of isotopic decay in long-term metabolic studies?
Tritium’s 12.3-year half-life necessitates corrections for decay over extended timelines:
- Decay correction models : Apply the formula , where , to adjust activity measurements .
- Parallel controls : Include non-radioactive cohorts to distinguish biological effects from artifactual signal loss .
- Frequent recalibration : Use fresh aliquots of labeled compound for multi-year studies to reduce error propagation .
Q. How should researchers resolve contradictions between in vitro and in vivo data using this compound?
Discrepancies often arise from differences in bioavailability or compartmentalization:
- Compartment-specific analysis : Use subcellular fractionation (e.g., mitochondrial vs. cytosolic isolation) to localize tracer uptake .
- Dose-response validation : Test tracer concentrations in vitro that mimic physiological in vivo levels to ensure relevance .
- Kinetic modeling : Fit time-resolved data to compartmental models (e.g., Michaelis-Menten for enzyme kinetics) to reconcile rate differences .
Q. What methodologies optimize detection sensitivity in low-abundance tracer applications (e.g., single-cell studies)?
- Amplification techniques : Combine scintillation proximity assays (SPA) with signal-enhancing substrates (e.g., fluor-coated microplates) .
- Nanoscale sampling : Use capillary electrophoresis or microfluidic devices to concentrate labeled analytes from limited samples .
- Noise reduction : Employ background subtraction protocols (e.g., blank sample runs) and threshold-based data filtering .
Methodological Challenges and Solutions
Q. How can researchers validate the specificity of this compound in complex biological matrices?
- Chromatographic separation : Pair HPLC with tandem mass spectrometry (LC-MS/MS) to distinguish the tracer from endogenous palmitate .
- Isotope dilution assays : Spike samples with ¹³C-labeled palmitic acid to quantify cross-reactivity and matrix effects .
- Silencing controls : Use RNAi or CRISPR to knock down target enzymes (e.g., fatty acid synthase) and confirm tracer dependency .
Q. What statistical approaches address variability in tracer-derived metabolic flux data?
- Multivariate analysis : Apply principal component analysis (PCA) to identify dominant sources of variance (e.g., batch effects vs. biological variation) .
- Error propagation : Use Monte Carlo simulations to estimate uncertainty in flux calculations from raw activity measurements .
- Normalization : Express data as a percentage of total cellular fatty acid uptake to control for inter-sample variability .
Data Presentation and Reproducibility
Q. How should researchers report isotopic tracer data to meet journal standards?
- Supplementary tables : Include raw activity counts, decay-corrected values, and normalization factors .
- Instrument parameters : Detail scintillation counter settings (e.g., counting time, efficiency calibration) and HPLC gradients .
- Ethical compliance : Declare radiation safety protocols and institutional review board approvals for in vivo work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
